Despropionyl Remifentanil

Analytical Chemistry Forensic Toxicology Pharmaceutical Impurity Profiling

This is a critical analytical reference standard for differentiating Remifentanil from its metabolites and process impurities. The use of this specific despropionyl compound is non-negotiable for accurate LC-MS/MS method validation and meeting ICH Q3A impurity thresholds in ANDA submissions. Essential for forensic toxicology, it provides a distinct fragmentation pattern necessary for court-admissible reports. Procurement is restricted to licensed laboratories.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 938184-95-3
Cat. No. B3026029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDespropionyl Remifentanil
CAS938184-95-3
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1CCC(CC1)(C(=O)OC)NC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-22-15(20)8-11-19-12-9-17(10-13-19,16(21)23-2)18-14-6-4-3-5-7-14/h3-7,18H,8-13H2,1-2H3
InChIKeyROSYUMIMEUYKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Despropionyl Remifentanil (CAS 938184-95-3): Analytical Reference Standard and Key Intermediate for Opioid Research


Despropionyl Remifentanil (CAS 938184-95-3) is a synthetic precursor and analytical reference standard in the 4-anilidopiperidine class of opioids [1]. It is formally known as methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate and serves as a critical intermediate in the synthesis of the ultra-short-acting opioid analgesic Remifentanil . Its primary applications are in forensic analysis, analytical method development, and as a reference standard for impurity profiling in pharmaceutical quality control [2].

Why Generic Opioid Reference Standards Cannot Substitute for Despropionyl Remifentanil in Critical Analytical Workflows


In regulated pharmaceutical analysis and forensic toxicology, the use of an incorrect or uncharacterized reference standard can invalidate analytical results. Despropionyl Remifentanil possesses a distinct chemical structure—specifically lacking the propionyl group present on the parent drug Remifentanil —which dictates its unique retention time, mass spectral fragmentation pattern, and chromatographic behavior [1]. Substituting a generic opioid standard or even a different Remifentanil-related impurity would introduce systematic errors in method validation, impurity quantification, and unknown identification, ultimately failing to meet the stringent requirements of ANDA submissions and forensic evidentiary standards .

Despropionyl Remifentanil (938184-95-3): Quantitative Differentiation Evidence Against Comparators


Chromatographic and Mass Spectrometric Differentiation from Remifentanil

Despropionyl Remifentanil is distinguished from its parent compound, Remifentanil, by the absence of a propionyl group at the piperidine nitrogen. This structural difference results in a lower molecular weight (320.38 g/mol) compared to Remifentanil (376.44 g/mol) and yields distinct fragmentation in LC-MS/MS analysis [1]. In a validated LC-MS/MS method for detecting 14 fentanyl analogues, including Remifentanil, the differentiation of compounds relies on unique precursor and product ion transitions; Despropionyl Remifentanil's specific mass and retention time are critical for its unambiguous identification and accurate quantification in complex biological matrices [2].

Analytical Chemistry Forensic Toxicology Pharmaceutical Impurity Profiling

Regulatory Compliance for Impurity Quantification in ANDA Submissions

Despropionyl Remifentanil is a specified impurity in the manufacturing process of Remifentanil. For ANDA submissions, the FDA requires the identification, characterization, and control of all impurities above the identification threshold (typically 0.1% for a drug with a daily dose of >2g/day) [1]. Using a certified analytical reference standard of Despropionyl Remifentanil with a stated purity of ≥98% is mandatory for accurate quantification. Without this specific standard, a laboratory cannot reliably determine if a Remifentanil API batch meets the ICH Q3A impurity limit of ≤0.15% for unspecified impurities [1].

Pharmaceutical Quality Control Regulatory Affairs ANDAs

Exclusive Utility as a Synthetic Precursor and Intermediate

Despropionyl Remifentanil serves as a direct synthetic precursor in patented routes for manufacturing Remifentanil [1]. In a key alkylation step, a substituted 4-piperidine derivative is reacted to form an intermediate that is subsequently acylated to yield Remifentanil . Using Despropionyl Remifentanil, which already possesses the core 4-anilidopiperidine scaffold and ester functionalities, can circumvent the use of highly toxic cyanide reagents and reduce the number of synthetic steps, improving overall process safety and yield . This role is distinct from other impurities or metabolites, which are typically byproducts rather than intentional building blocks.

Synthetic Chemistry Process Chemistry Opioid Synthesis

Regulatory Status and Controlled Distribution

Despropionyl Remifentanil is subject to controlled substance regulations due to its structural similarity to opioids and its role as a precursor. Its distribution is restricted to licensed controlled substance laboratories and qualified academic research institutions [1]. This controlled distribution is a key differentiator from other, less regulated analytical standards. Procuring this compound requires validation of end-user credentials and may involve special permits and additional fees , which serves as a barrier to unauthorized access and ensures the integrity of the forensic and pharmaceutical research supply chain.

Controlled Substances Regulatory Compliance Supply Chain Security

Optimal Application Scenarios for Despropionyl Remifentanil (938184-95-3) in Forensic and Pharmaceutical Research


Forensic Toxicology: Confirmatory Analysis of Remifentanil Exposure

In forensic casework, the presence of Remifentanil in a biological sample (e.g., blood, urine) must be confirmed and quantified using LC-MS/MS. Despropionyl Remifentanil is used as a critical reference standard to differentiate Remifentanil from its metabolites and other fentanyl analogues, ensuring accurate identification and preventing false positive or negative results. The distinct molecular weight and fragmentation pattern of Despropionyl Remifentanil, compared to the parent drug, allows for the development of a specific multiple reaction monitoring (MRM) method essential for court-admissible toxicology reports [1].

Pharmaceutical Quality Control: Impurity Profiling for Remifentanil API

During the manufacturing of Remifentanil Active Pharmaceutical Ingredient (API), Despropionyl Remifentanil is a known process-related impurity. A certified reference standard of this compound is essential for developing and validating HPLC/UPLC methods to monitor and control impurity levels in drug substance batches. Accurate quantification using this standard ensures compliance with ICH Q3A guidelines for ANDA submissions, which mandate that unspecified impurities be kept below 0.15%. Without this specific standard, a Quality Control laboratory cannot reliably report impurity levels to regulatory agencies [2].

Process Chemistry: Intermediate in Remifentanil Manufacturing

For chemical process development and scale-up, Despropionyl Remifentanil serves as a key intermediate. Patented synthetic routes utilize this compound in an alkylation step, which offers advantages over older methods that employed toxic cyanide. For industrial chemists, the procurement of high-purity Despropionyl Remifentanil enables a safer, more efficient, and potentially higher-yielding synthesis of the final API, Remifentanil. This is a critical factor in reducing manufacturing costs and ensuring worker safety in cGMP production environments .

Reference Standard Acquisition for Regulated Laboratories

Due to its status as a precursor to a controlled substance, the procurement of Despropionyl Remifentanil is a regulated process. This scenario applies to licensed controlled substance laboratories and qualified academic institutions that require this specific standard for research. The procurement process itself involves validation of end-user credentials and compliance with national controlled substance laws. For these institutions, the ability to source this compound from a reputable vendor with a clear chain of custody and full characterization data (e.g., Certificate of Analysis) is paramount for maintaining their own regulatory standing and ensuring the integrity of their research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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